molecular formula C7H8ClNO B3042145 2-Aminobenzaldehyde hydrochloride CAS No. 51723-15-0

2-Aminobenzaldehyde hydrochloride

Cat. No.: B3042145
CAS No.: 51723-15-0
M. Wt: 157.6 g/mol
InChI Key: KXXLHPYCPKDAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminobenzaldehyde is an organic compound with the formula C6H4(NH2)CHO . It is one of three isomers of aminobenzaldehyde and is a low-melting yellow solid that is soluble in water . It is prepared by the reduction of 2-nitrobenzaldehyde with aqueous ferrous sulfate and ammonia .


Synthesis Analysis

2-Aminobenzaldehyde is usually prepared by the reduction of 2-nitrobenzaldehyde with iron or iron (II) sulfate . It has been used in the preparation of quinoline derivatives as antiviral agents, electroluminescent materials for OLEDs, and in Friedlander-type synthesis .


Molecular Structure Analysis

The molecular formula of 2-Aminobenzaldehyde is C7H7NO . It has an average mass of 121.137 Da and a monoisotopic mass of 121.052765 Da .


Chemical Reactions Analysis

2-Aminobenzaldehyde is used to prepare quinolines by the Friedländer synthesis . It also forms trimeric and tetrameric condensation products that have been studied as ligands .


Physical and Chemical Properties Analysis

2-Aminobenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 258.7±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.6±3.0 kJ/mol and a flash point of 110.2±22.6 °C .

Scientific Research Applications

Polymer Formation

2-Aminobenzaldehyde hydrochloride is involved in the formation of various anhydro-polymers. Albert and Yamamoto (1966) found that it forms an anhydro-trimer and anhydro-tetramer under different acidic conditions. This research provides quantitative data for the stability of 2-aminobenzaldehyde, contributing to the understanding of its polymerization properties (Albert & Yamamoto, 1966).

Catalytic Applications

Liu et al. (2018) demonstrated the use of 2-aminobenzaldehydes in rhodium(III)-catalyzed C-H activation, highlighting its role in synthetic chemistry. This process allows for efficient amidation of aldehydes, enhancing the production of heterocyclic frameworks (Liu et al., 2018).

Biosynthesis Studies

Spiteller and Steglich (2001) explored the biosynthesis of 2-aminobenzaldehyde in flowers of Robinia pseudoacacia and Philadelphus coronarius. Their findings suggest a transformation pathway involving anthranilic acid, which differs from previous models (Spiteller & Steglich, 2001).

Schiff Base Chemistry

Chohan et al. (2003) investigated the formation of Schiff bases using 2-aminobenzaldehydes and their complexation to produce zinc chelates. This study contributes to the understanding of Schiff base chemistry and its potential antibacterial applications (Chohan et al., 2003).

Spectroscopic Studies

Issa et al. (2008) conducted 1H NMR, IR, and UV/VIS spectroscopic studies on Schiff bases derived from 2-aminobenzaldehydes. Their work provides insights into the molecular structure and electronic transitions of these compounds (Issa et al., 2008).

Cascade Reactions

Haibach et al. (2011) reported on the acid-catalyzed redox-neutral annulation of aminobenzaldehydes with indoles, demonstrating a unique reaction pathway for synthesizing polycyclic compounds (Haibach et al., 2011).

Computational Studies

Patil et al. (2012) performed DFT computational studies on the cyclization of aminoalkynes derived from 2-aminobenzaldehydes, shedding light on the mechanisms of such reactions in the presence of metals and secondary amines (Patil et al., 2012).

Photophysics

Salehi et al. (2018) investigated the photophysics of protonated and microhydrated 2-aminobenzaldehyde. Their theoretical insights contribute to understanding the photoswitchability of protonated aromatic compounds (Salehi et al., 2018).

Safety and Hazards

2-Aminobenzaldehyde is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

2-Aminobenzaldehyde hydrochloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating the formation of complex structures. For instance, it is used to prepare quinolines by the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ketones . Additionally, this compound can form trimeric and tetrameric condensation products that act as ligands in coordination chemistry . These interactions are crucial for the formation of stable complexes with metal ions, which can be used in various biochemical applications.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form Schiff bases with primary amines allows it to interact with cellular proteins and enzymes, potentially altering their function . This interaction can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form Schiff bases with primary amines. This reaction results in the formation of imines, which can further react with other biomolecules . The compound can also undergo self-condensation to form complex structures that can interact with metal ions, forming stable coordination complexes . These interactions can lead to the inhibition or activation of enzymes, depending on the nature of the binding. Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products can influence cellular function, potentially leading to long-term effects on cell viability and function. In in vitro studies, prolonged exposure to this compound has been shown to affect cellular metabolism and gene expression, indicating that the compound’s effects can evolve over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . In some cases, high doses of this compound can result in toxic or adverse effects, such as cell death or tissue damage . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase and aminotransferases, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s activity and its effects on cellular function. Additionally, this compound can affect metabolic flux by interacting with key enzymes in metabolic pathways, potentially altering the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These interactions can affect the compound’s activity and its overall impact on cellular function.

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the mitochondria or the nucleus, where it can exert its effects on cellular processes . The subcellular localization of this compound is crucial for its activity, as it determines the specific cellular pathways and processes that the compound can influence.

Properties

IUPAC Name

2-aminobenzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-5H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXLHPYCPKDAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51723-15-0
Record name 51723-15-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobenzaldehyde hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Aminobenzaldehyde hydrochloride
Reactant of Route 3
2-Aminobenzaldehyde hydrochloride
Reactant of Route 4
2-Aminobenzaldehyde hydrochloride
Reactant of Route 5
2-Aminobenzaldehyde hydrochloride
Reactant of Route 6
2-Aminobenzaldehyde hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.